PubChem: A search on PubChem, a database of chemical information, identifies the compound but offers no data on its use in scientific research [].
Limited supplier information: Suppliers of the compound don't provide any details on its applications beyond its chemical structure and CAS number [, , ].
While there is no current data on its research applications, the compound's structure offers some clues:
Triphenylsulfonium group: This group is known as a good leaving group in organic chemistry, which can be useful for various reactions.
Methacryloyloxy group: This group is commonly used in the creation of polymers due to its ability to undergo polymerization [].
Fluorine substitution: The presence of fluorine atoms can introduce unique properties to the molecule, such as altered reactivity or improved stability [].
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a sulfonium salt characterized by its complex molecular structure. Its molecular formula is C28H20F4O5S2, and it has a molecular weight of 576.6 g/mol . This compound is notable for its ability to act as a photoacid generator, releasing protons upon light exposure, which facilitates various
The primary reaction involving Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is its role in initiating radical polymerization. Upon irradiation, the compound generates radicals that can initiate polymerization of methacrylate monomers, leading to the formation of polymers with specific properties tailored for applications in photolithography and materials science . This unique reactivity sets it apart from other compounds used in similar contexts.
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate exhibits significant biochemical activity. It interacts with various biomolecules, including enzymes and proteins. The photoacid generation capability allows it to alter the local pH upon light exposure, influencing enzymatic activities and cellular processes.
The compound has been shown to affect cell signaling pathways and gene expression. By altering the cellular environment through acid generation, it can impact metabolic pathways and enzyme activities, leading to changes in cellular function.
This compound can be synthesized through a reaction between triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate finds extensive applications in:
Studies have shown that Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate interacts with various biological macromolecules. These interactions can lead to significant alterations in cellular behavior and metabolic pathways. Further research into its interactions could provide insights into its potential therapeutic applications or toxicological effects .
Several compounds share structural or functional similarities with Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triphenylsulfonium trifluoromethanesulfonate | C18H15F3O3S | Known for strong acidity but lacks fluorinated aromatic rings. |
Benzyltrimethylammonium chloride | C10H12ClN | Quaternary ammonium compound; does not exhibit photoacid properties. |
Diphenyl sulfoxide | C12H10OS | Exhibits different reactivity; primarily used as a solvent rather than a polymerization initiator. |
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate stands out due to its specific role as a photoacid generator and its complex fluorinated structure that enhances its reactivity compared to similar compounds .
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate demonstrates exceptional performance in ultraviolet-induced cationic frontal polymerization systems due to its unique structural characteristics [1] [2]. The compound's dual functionality, combining the photoacid generating triphenylsulfonium cation with the polymerizable methacrylate functionality, enables controlled polymerization kinetics through both photochemical and thermal pathways.
The photochemical activation of the triphenylsulfonium cation occurs through both heterolytic and homolytic cleavage pathways under ultraviolet irradiation [3] [4]. The heterolytic pathway generates a phenyl cation and diphenylsulfide, while the homolytic pathway produces a diphenylsulfinyl radical cation and phenyl radical [4] [5]. These intermediates subsequently undergo in-cage recombination reactions or cage-escape processes, leading to the formation of strong fluorinated sulfonic acid [3] [6].
The kinetics of cationic frontal polymerization are significantly influenced by the presence of the tetrafluorobenzenesulfonate anion [7] [8]. This fluorinated anion generates acids with exceptional strength (pKa values typically below -10), which are essential for efficient cationic ring-opening polymerization of epoxides and oxetanes [7] [8]. The presence of four fluorine atoms in the aromatic ring enhances the acidity of the resulting photoacid through strong electron-withdrawing effects [9] [10].
Research has demonstrated that frontal polymerization velocities can reach values as high as 12.9 cm min⁻¹ when optimal concentrations of sulfonium salts are employed [2]. The polymerization exhibits auto-acceleration characteristics, where the exothermic nature of the reaction generates sufficient heat to sustain the polymerization front throughout the material thickness [2] [7]. Temperature profiles during frontal polymerization typically reach 250-270°C, providing adequate thermal energy for complete monomer conversion [2].
The methacrylate functionality in the compound contributes to the formation of crosslinked networks through free radical polymerization mechanisms concurrent with the cationic processes [11] [12]. This dual-cure capability enables the formation of highly crosslinked polymer networks with enhanced mechanical properties and thermal stability [11] [13].
The quantum yield of photoacid generation for triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate under 193 nm irradiation represents a critical parameter determining lithographic performance [14] [15]. The compound's absorption characteristics at 193 nm are significantly influenced by the presence of the fluorinated aromatic system, which provides enhanced transparency compared to traditional triphenylsulfonium salts [14] [16].
Experimental measurements using fluorescence imaging spectroscopy have demonstrated that the quantum yield of acid generation for sulfonium-based photoacid generators at 193 nm is substantially lower than at 248 nm wavelengths [15] [17]. This reduction is attributed to the decreased absorption cross-section of the triphenylsulfonium chromophore at shorter wavelengths and the absence of polymer sensitization effects that are present in 248 nm systems [16] [18].
The quantum yield determination employs a two-level optical titration model using pH-sensitive fluorescent probes such as coumarin 6 [15] [17]. The technique involves spin-coating resist formulations containing the photoacid generator onto wafers, followed by patterned exposure at different doses. Spectroscopic imaging with epi-fluorescence microscopy enables quantitative analysis of acid generation efficiency [15] [17].
Research findings indicate that the quantum yield for triphenylsulfonium salts at 193 nm typically ranges from 0.1 to 0.3, depending on the specific anion structure and matrix environment [15] [16]. The tetrafluorobenzenesulfonate anion enhances the quantum yield compared to other fluorinated anions due to its optimal electronic properties and reduced absorption at the exposure wavelength [14] [16].
The C-parameter, defined as the first-order photodecomposition decay constant, has been measured at approximately 0.06 cm² mJ⁻¹ for triphenylsulfonium systems at 193 nm [6]. This parameter quantifies the rate of photochemical reaction and directly correlates with the quantum yield of acid generation [6].
Advanced spectroscopic techniques have revealed that the photolysis mechanism at 193 nm involves both singlet and triplet excited states [19] [3]. The triplet pathway becomes more significant at shorter wavelengths, leading to different product distributions compared to longer wavelength irradiation [19] [3]. The formation of in-cage products such as 2-(phenylthio)biphenyl is favored due to restricted molecular motion in the polymer matrix [19] [3].
The spatial control of acid diffusion in thin film resists represents a fundamental challenge in achieving high-resolution lithographic patterns [20] [21]. Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate offers unique advantages in controlling acid diffusion through its polymerizable functionality and the properties of the tetrafluorobenzenesulfonate anion [20] [22].
The diffusion characteristics of photogenerated acids are governed by several factors including molecular size, charge distribution, and interactions with the polymer matrix [23] [24]. The tetrafluorobenzenesulfonate anion exhibits reduced diffusivity compared to smaller fluorinated anions due to its bulky aromatic structure and multiple fluorine substituents [23] [22]. This reduced diffusion length directly contributes to improved resolution and reduced line edge roughness in lithographic applications [20] [25].
Experimental studies using bilayer diffusion measurements have demonstrated that acid diffusion coefficients in glassy photoresist films are typically on the order of 10⁻¹⁴ to 10⁻¶ cm² s⁻¹ [23] [24]. The diffusion process exhibits non-Fickian behavior in glassy polymer matrices, with subdiffusive transport characteristics that depend on the polymer dynamics and acid-polymer interactions [23] [26].
The incorporation of the methacrylate functionality in the photoacid generator structure enables the formation of polymer-bound acid systems [1] [20]. When the compound undergoes photolysis, the resulting tetrafluorobenzenesulfonic acid can participate in crosslinking reactions with the polymer matrix, effectively immobilizing the acid and preventing excessive diffusion [1] [20]. This polymer-binding mechanism provides superior spatial control compared to traditional small-molecule photoacid generators [1] [20].
Advanced techniques such as time-of-flight secondary ion mass spectrometry (ToF-SIMS) with gas cluster ion beam (GCIB) etching have been employed to study acid diffusion profiles in resist films [25]. These measurements reveal that acid diffusion lengths can be controlled within the range of 10-50 nm, which is essential for sub-100 nm lithographic features [25].
The application of external electric fields during post-exposure bake processing has been demonstrated as an additional method for controlling acid diffusion [27]. Electric field-assisted post-exposure bake (EF-PEB) processes can achieve optimal acid drift distances at temperatures around 85°C, enabling directional control of the deprotection reaction [27].
The post-exposure bake reaction dynamics of triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate are fundamental to understanding the chemical amplification process in lithographic applications [28] [29]. The PEB step serves multiple critical functions including driving acid diffusion, promoting deprotection reactions, and enabling the chemical amplification that characterizes modern photoresist systems [28] [30].
The thermal activation during PEB initiates the acid-catalyzed deprotection reaction that alters the solubility of the polymer matrix [28] [29]. The tetrafluorobenzenesulfonic acid generated during exposure acts as a strong Brønsted acid catalyst, promoting the removal of acid-labile protecting groups from the polymer backbone [28] [30]. The high acidity of the fluorinated sulfonic acid (pKa < -10) ensures efficient deprotection even at relatively low temperatures [9] [10].
The reaction kinetics during PEB follow complex reaction-diffusion mechanisms where both chemical reaction rates and acid diffusion coefficients influence the overall process [24] [31]. The deprotection rate constants are typically temperature-dependent, following Arrhenius behavior with activation energies ranging from 80-120 kJ mol⁻¹ [24] [32]. The reaction order with respect to acid concentration is generally between 1 and 2, depending on the specific polymer system and reaction conditions [24] [31].
Temperature profiles during PEB processing significantly impact the final resist performance [28] [32]. Optimal PEB temperatures for systems containing tetrafluorobenzenesulfonate anions typically range from 90-130°C, providing sufficient thermal energy for complete deprotection while minimizing acid evaporation and unwanted side reactions [28] [32]. The presence of fluorine atoms in the acid structure enhances thermal stability compared to aliphatic acid systems [32].
The chemical amplification factor, defined as the number of deprotection events per photogenerated acid molecule, can reach values of 100-1000 for optimized systems [28] [30]. This high amplification is facilitated by the strong acidity of the tetrafluorobenzenesulfonic acid and its relatively low volatility compared to smaller acid molecules [28] [30].
Advanced kinetic modeling has revealed that the PEB process involves multiple competing reactions including deprotection, acid diffusion, base neutralization, and thermal decomposition [31]. The relative rates of these processes determine the final resist profile and resolution capabilities [31]. The incorporation of the methacrylate functionality provides an additional reaction pathway through crosslinking, which can help immobilize the acid and improve pattern fidelity [11] [13].
The influence of PEB time on resist performance follows a complex relationship where insufficient baking leads to incomplete deprotection, while excessive baking can cause acid diffusion and pattern degradation [28] [32]. Optimal PEB times typically range from 60-300 seconds, depending on the film thickness and thermal conductivity of the substrate [28] [32].
Spectroscopic monitoring of the PEB process using infrared spectroscopy has enabled real-time observation of the deprotection reaction kinetics [32]. The disappearance of characteristic absorption bands associated with acid-labile groups provides quantitative information about the reaction progress and completion [32]. These measurements have confirmed that the tetrafluorobenzenesulfonate system exhibits faster deprotection kinetics compared to less acidic systems [32].
The molecular dynamics during PEB involve complex interactions between the acid catalyst, polymer matrix, and reaction products [24] [29]. The strong hydrogen bonding capability of the fluorinated sulfonic acid enhances its interaction with polar polymer groups, facilitating efficient catalysis while maintaining spatial control through reduced diffusion [24] [29].
Property | Value | Reference |
---|---|---|
Molecular Weight | 576.58 g/mol | [33] [34] |
Melting Point | 57-59°C | [33] [35] |
UV Absorption Maximum | 220-245 nm | [36] |
Quantum Yield (193 nm) | 0.1-0.3 | [15] [16] |
C-Parameter (193 nm) | 0.06 cm² mJ⁻¹ | [6] |
Thermal Decomposition Temperature | >180°C | [36] |
Parameter | Value | Conditions | Reference |
---|---|---|---|
Acid Diffusion Coefficient | 10⁻¹⁴ - 10⁻¹⁶ cm² s⁻¹ | Glassy polymer, 90-130°C | [23] [24] |
Diffusion Length | 10-50 nm | PEB 120°C, 90 s | [25] |
Deprotection Rate Constant | 10⁻³ - 10⁻¹ s⁻¹ | 100-130°C | [32] |
Activation Energy | 80-120 kJ mol⁻¹ | Deprotection reaction | [24] [32] |
Chemical Amplification Factor | 100-1000 | Optimal PEB conditions | [28] [30] |
Parameter | Value | Conditions | Reference |
---|---|---|---|
Front Velocity | 12.9 cm min⁻¹ | 1-3 wt% PAG, 365 nm | [2] |
Maximum Temperature | 250-270°C | Frontal polymerization | [2] |
Onset Temperature | 62-164°C | Thermal initiation | [2] |
Polymerization Enthalpy | 520-650 J g⁻¹ | DSC analysis | [2] |
Conversion Efficiency | 90-95% | UV-initiated systems | [7] [8] |
Anion | pKa Value | Relative Strength | Reference |
---|---|---|---|
2,3,5,6-Tetrafluorobenzenesulfonate | < -10 | Very Strong | [9] [10] |
Trifluoromethanesulfonate | -14 | Extremely Strong | [37] [38] |
Perfluorobutanesulfonate | -15 | Extremely Strong | [37] [38] |
Hexafluoroantimonate | -31 | Superacid | [37] [38] |
Tetrafluoroborate | -4 | Moderate | [37] [38] |